N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide
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Description
“N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide” is a chemical compound with the molecular formula C13H13ClN4O . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves a series of chemical reactions . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C13H13ClN4O . Further characterization can be done using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, have been shown to exhibit anti-inflammatory properties. This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 276.72 . More detailed physical and chemical properties can be determined through further analysis.Mechanism of Action
Future Directions
The future directions for the study of “N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide” and similar compounds include further exploration of their neuroprotective and anti-inflammatory properties . There is potential for these compounds to be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Properties
IUPAC Name |
N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-15-11-10(8-17-13(14)18-11)12(19)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,19)(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYJIQCUCWBWMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733721 |
Source
|
Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-73-9 |
Source
|
Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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